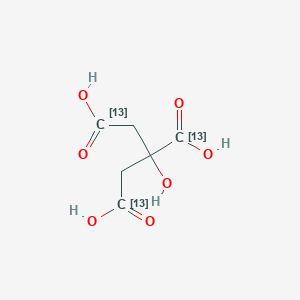

Val-Pro-Asp-Pro-Arg

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Enterostatin is a pentapeptide derived from the proenzyme procolipase, which is found in the gastrointestinal tract. It is known for its role in reducing food intake, particularly fat intake, when administered either peripherally or centrally. In rats, the sequence of enterostatin is Val-Pro-Gly-Pro-Arg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enterostatin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of enterostatin may involve recombinant DNA technology, where the gene encoding procolipase is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed procolipase is then purified and subjected to enzymatic cleavage to release enterostatin .

Analyse Chemischer Reaktionen

Types of Reactions: Enterostatin primarily undergoes hydrolysis reactions, where it is cleaved from procolipase by trypsin in the small intestine. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions: The enzymatic cleavage of procolipase to release enterostatin involves the use of trypsin under physiological conditions (pH 7.4, 37°C). The reaction is highly specific and efficient, yielding enterostatin as the major product .

Major Products: The major product of the enzymatic cleavage of procolipase is enterostatin itself. No significant by-products are formed under normal physiological conditions .

Wissenschaftliche Forschungsanwendungen

Enterostatin has been extensively studied for its role in regulating food intake and body weight. It has been shown to selectively reduce fat intake in various animal models, including rats, sheep, and baboons. This effect is mediated through both peripheral and central mechanisms, involving pathways such as cholecystokinin and melanocortin .

In addition to its role in appetite regulation, enterostatin has been investigated for its potential metabolic effects. It has been shown to inhibit insulin secretion, lower serum cholesterol levels, and stimulate thermogenesis through activation of sympathetic drive to brown adipose tissue .

Wirkmechanismus

Enterostatin exerts its effects by binding to the β-subunit of F1-ATPase, a protein localized to the plasma membrane of target cells. This binding activates various intracellular pathways, leading to changes in ATP/ADP ratio, activation of cyclic adenosine monophosphate (cAMP), AMP-activated protein kinase (AMPK), and mitogen-activated protein kinase (MAPK). These pathways collectively contribute to the regulation of fat intake and energy expenditure .

Vergleich Mit ähnlichen Verbindungen

Galanin: A peptide that stimulates fat intake and has been shown to have effects opposite to those of enterostatin.

Agouti-related peptide (AgRP): Another peptide that promotes fat intake and is involved in energy homeostasis.

Uniqueness of Enterostatin: Enterostatin is unique in its ability to selectively reduce fat intake without affecting the intake of other macronutrients. Its mechanism of action, involving the β-subunit of F1-ATPase and specific intracellular pathways, distinguishes it from other peptides that regulate food intake .

Eigenschaften

Molekularformel |

C25H42N8O8 |

|---|---|

Molekulargewicht |

582.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29)/t14-,15-,16-,17-,19-/m0/s1 |

InChI-Schlüssel |

KONFXBWESLMOCK-WSRJKRBPSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)

![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)

![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)

![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)